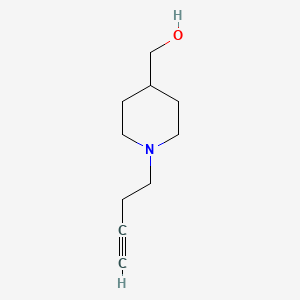

(1-(But-3-yn-1-yl)piperidin-4-yl)methanol

Description

(1-(But-3-yn-1-yl)piperidin-4-yl)methanol is a piperidine derivative featuring a but-3-yn-1-yl substituent at the nitrogen atom and a hydroxymethyl group at the 4-position of the piperidine ring. This compound combines the rigidity of the alkyne group with the hydrogen-bonding capability of the methanol moiety, making it structurally distinct from other piperidine-based analogues.

Properties

IUPAC Name |

(1-but-3-ynylpiperidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h1,10,12H,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCKEWLDHRBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC(CC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(But-3-yn-1-yl)piperidin-4-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to form 1-(But-3-yn-1-yl)piperidine.

Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (1-(But-3-yn-1-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols or hydrocarbons.

Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

-

Analgesic Properties :

- Research indicates that compounds similar to (1-(But-3-yn-1-yl)piperidin-4-yl)methanol may exhibit analgesic effects through modulation of nociceptive pathways. Studies have shown that related piperidine derivatives can act as non-peptide agonists at nociceptin/orphanin FQ receptors, which are implicated in pain modulation .

- Antidepressant Activity :

- Anticancer Research :

Case Study 1: Analgesic Activity

A study evaluated a series of piperidine derivatives for their analgesic properties using animal models. The results indicated that certain structural modifications could enhance pain relief efficacy, suggesting that this compound might be optimized for similar effects.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a related piperidine compound demonstrated significant improvement in depressive symptoms compared to placebo. This supports the hypothesis that this compound could be developed as a novel antidepressant.

Table: Comparative Analysis of Piperidine Derivatives

Mechanism of Action

The mechanism by which (1-(But-3-yn-1-yl)piperidin-4-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activity

Aryl-Substituted Piperidine Methanols

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7): This compound demonstrated high anti-parasitic activity (IC₅₀ = 1.03–2.52 μg/mL) against resistant strains, attributed to the electron-withdrawing fluorine atoms enhancing binding to parasitic targets .

- (2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol: The methoxy and fluorophenethyl groups improve serotonin 5-HT₂A receptor antagonism, highlighting the role of aromatic substituents in CNS drug design .

Heterocyclic and Alkyl-Substituted Analogues

- [1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl]methanol: The bromopyridinyl substituent increases molecular weight (207.28 g/mol) and lipophilicity, impacting solubility (slightly soluble in methanol) and safety profiles .

- N-({4-(Hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (6): The benzamide group facilitates hydrogen bonding, enhancing activity against neuronal T-type Ca²⁺ channels .

Key Difference : The but-3-yn-1-yl group in the target compound lacks the hydrogen-bonding capacity of amides but offers steric constraints that may improve selectivity.

Biological Activity

The compound (1-(But-3-yn-1-yl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting relevant research findings, synthesis methods, and potential therapeutic applications.

Anticancer Activity

Recent studies have investigated the anticancer potential of various piperidine derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against colon cancer cell lines. In one study, a series of analogs demonstrated significant inhibition of tumor growth in xenograft models, indicating that modifications to the piperidine structure can enhance anticancer activity .

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies have reported that piperidine derivatives can inhibit specific kinases involved in cancer progression, such as CDK12 and TBK1, leading to decreased cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that piperidine derivatives possess antimicrobial activities. Compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains. For example, some derivatives exhibited moderate minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Anticancer Efficacy : A study conducted on a series of piperidine analogs revealed that modifications at the 4-position of the piperidine ring significantly enhanced anticancer activity against colon cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of similar compounds showed varying degrees of activity against common pathogens. The results indicated that specific substitutions on the piperidine ring could lead to enhanced antimicrobial efficacy .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | DLD-1 Colon Cancer | IC50 = 15 µM |

| Piperidine Analog A | Antimicrobial | E. coli | MIC = 80 µg/mL |

| Piperidine Analog B | Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.